molecular formula C21H27N5O2 B5538774 N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No. B5538774
M. Wt: 381.5 g/mol
InChI Key: DNQSWVITNPMTKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regiospecific reactions that require precise control over the reaction conditions to obtain the desired regioisomer. For instance, the synthesis of related pyrazole compounds has demonstrated the importance of spectroscopic techniques and single-crystal X-ray analysis for unambiguous structure determination. These methods are crucial for confirming the regiospecificity of the synthesis process (Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques like X-ray diffraction, which provides detailed insights into the arrangement of atoms within the molecule. For example, studies on similar compounds have shown how crystal packing and conformational differences impact the molecular structure, with hydrogen bonding playing a significant role in the solid-state structure of these compounds (Trilleras et al., 2005).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. The reactivity can be influenced by substituents on the pyrazole ring, which affect the compound's ability to undergo reactions such as nucleophilic substitution. For instance, the synthesis of related compounds involves reactions with carbonyl compounds to produce different pyrazoline and pyrazole derivatives, demonstrating the chemical versatility of these compounds (Shandala et al., 1984).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in various fields. These properties can be determined through experimental studies, such as X-ray powder diffraction, which provides information on the crystalline structure and purity of the compound (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, define the interactions and potential applications of pyrazole derivatives. These properties are influenced by the molecular structure and can be studied through various spectroscopic and computational methods to understand the compound's behavior in chemical reactions (Viji et al., 2020).

Scientific Research Applications

Antimitotic Agents and Biological Activities

Research on similar compounds has shown significant biological activities, including antimitotic effects. Chiral isomers of related compounds have been studied for their activity in biological systems, with some isomers demonstrating more potent effects than others. This suggests potential applications of N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in exploring antimitotic activities and their implications in cancer research and treatment strategies (C. Temple, G. Rener, 1992).

properties

IUPAC Name

N-[1-[1-(2-methoxyphenyl)pyrazol-4-yl]ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-14(23-21(27)11-10-18-15(2)24-25(4)16(18)3)17-12-22-26(13-17)19-8-6-7-9-20(19)28-5/h6-9,12-14H,10-11H2,1-5H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQSWVITNPMTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NC(C)C2=CN(N=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

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